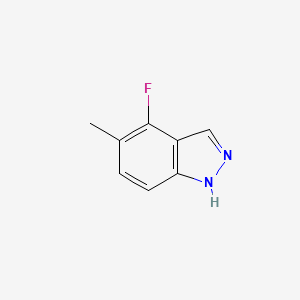

4-Fluoro-5-methylindazole

Description

Structural Context of Indazole Heterocycles in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. austinpublishinggroup.com This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govpharmablock.com The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. longdom.org

Indazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and antitumor activities. nih.govbiotech-asia.orgirma-international.org This broad spectrum of bioactivity has led to the development of several commercially successful drugs containing the indazole core. nih.govresearchgate.net The ability of the two nitrogen atoms within the pyrazole portion of the indazole structure to interact with enzyme active sites is a key contributor to its diverse biological roles. irma-international.org

Table 1: Examples of Indazole-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Application |

|---|---|

| Pazopanib | Anticancer (Tyrosine kinase inhibitor) nih.gov |

| Niraparib | Anticancer (PARP inhibitor) nih.gov |

| Granisetron | Antiemetic (5-HT3 receptor antagonist) researchgate.net |

| Benzydamine | Anti-inflammatory researchgate.net |

This table is for illustrative purposes and is not an exhaustive list.

Research Significance of Fluorinated Indazole Derivatives

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry. researchgate.netnih.gov Fluorine, being the most electronegative element, imparts unique properties to a molecule that can significantly enhance its drug-like characteristics. mdpi.com These properties include:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the half-life of a drug. mdpi.com

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved potency. benthamdirect.combenthamscience.com

Modulated Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity (its ability to dissolve in fats and oils), which can in turn affect its absorption, distribution, and penetration of biological membranes like the blood-brain barrier. researchgate.netbenthamdirect.com

Conformational Control: The presence of fluorine can influence the preferred three-dimensional shape of a molecule, which can be critical for optimal interaction with a specific biological target. researchgate.net

Given the established importance of the indazole scaffold, the synthesis and evaluation of fluorinated indazole derivatives is an active area of research. organic-chemistry.orgnih.gov Scientists aim to combine the inherent biological activity of the indazole core with the advantageous properties conferred by fluorine to develop novel therapeutic agents. researchgate.net

Rationale for Investigation of 4-Fluoro-5-methylindazole in Advanced Chemical and Biological Systems

The specific compound, this compound, presents a compelling case for investigation in advanced chemical and biological systems. The rationale for this interest stems from the unique combination of its structural features:

The Indazole Core: As previously discussed, this provides a proven foundation for biological activity.

Fluorine at the 4-Position: The placement of a highly electronegative fluorine atom on the benzene ring of the indazole scaffold is expected to significantly alter the electronic properties of the molecule. This can influence its reactivity and its interactions with biological macromolecules. csic.es

Methyl Group at the 5-Position: The presence of a methyl group adjacent to the fluorine atom introduces both steric and electronic effects. This substitution can further modulate the compound's shape and its binding to target proteins.

The interplay of these three components—the indazole nucleus, the 4-fluoro substituent, and the 5-methyl group—creates a unique chemical entity with the potential for novel biological activities. Research into this compound and similar structures is driven by the hypothesis that these specific modifications can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles compared to non-fluorinated or differently substituted indazole analogs. The synthesis of such compounds serves as a critical step in exploring their potential as intermediates for pharmaceuticals or as probes for studying biological systems. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5-methyl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-3-7-6(8(5)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGYMPFIFWNTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 5 Methylindazole

Strategies for the Construction of Substituted Indazole Ring Systems

The formation of the bicyclic indazole core can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern transition metal-catalyzed cross-couplings and advanced, efficiency-focused protocols.

Cyclization-Based Approaches

Cyclization reactions are a cornerstone of indazole synthesis, providing direct access to the core ring system from acyclic precursors. A prominent example is the Cadogan reductive cyclization. This method involves the deoxygenation of an ortho-nitro Schiff base (an ortho-imino-nitrobenzene), typically using a phosphine (B1218219) reagent like tri-n-butylphosphine, which promotes cyclization to form the N-N bond of the pyrazole (B372694) ring. organic-chemistry.orgnih.govnih.govacs.org The reaction is versatile, tolerating a range of electronically diverse substituents on both the nitrobenzaldehyde and aniline (B41778) starting materials. nih.govacs.org The process can be run under mild conditions (e.g., 80°C in isopropanol) and is often performed as a one-pot reaction where the initial imine formation is immediately followed by the reductive cyclization. organic-chemistry.orgnih.govacs.org

Other cyclization strategies include the intramolecular N-N bond formation from appropriately substituted arylhydrazones. organic-chemistry.orgresearchgate.net For instance, o-haloaryl N-sulfonylhydrazones can undergo copper-catalyzed cyclization to yield 1H-indazoles. researchgate.net Additionally, 1,3-dipolar cycloaddition reactions between arynes and diazo compounds offer another powerful route to the indazole skeleton. organic-chemistry.org

Table 1: Comparison of Selected Cyclization-Based Approaches for Indazole Synthesis

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

| Cadogan Reductive Cyclization | o-nitrobenzaldehydes, amines, P(n-Bu)₃ | 80°C, i-PrOH | One-pot, mild conditions, broad scope | Sensitive to acidic α-imino protons |

| Hydrazone Cyclization (Cu-catalyzed) | o-haloaryl N-sulfonylhydrazones, Cu(OAc)₂ | Moderate temperatures | Good functional group tolerance | Requires pre-functionalized precursors |

| Aryne Cycloaddition | o-(trimethylsilyl)aryl triflates, diazo compounds, CsF | Room temperature | Very mild, high efficiency | Availability of diazo compounds |

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pre-formed indazole rings, allowing for the introduction of aryl, vinyl, and alkynyl substituents. The Suzuki-Miyaura cross-coupling is particularly prevalent, enabling the formation of C-C bonds by reacting a halo-indazole with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govrsc.orgacs.org This reaction has been successfully applied to unprotected nitrogen-rich heterocycles, including indazoles, under relatively mild conditions. nih.govacs.org

While often used for functionalizing positions like C3 or C7, the Suzuki-Miyaura reaction can also be integral to the construction of the substituted indazole system itself. nih.govmdpi.com For example, a synthetic sequence might involve an initial Suzuki coupling to build a complex biaryl precursor, which is then subjected to a subsequent cyclization step to form the indazole ring. This approach allows for the modular assembly of highly substituted indazoles. nih.gov

Advanced Synthetic Protocols (e.g., One-Pot Methods, Microwave-Assisted Synthesis)

Modern synthetic chemistry emphasizes efficiency, safety, and speed, leading to the development of advanced protocols. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, are highly advantageous. The aforementioned Cadogan reductive cyclization is frequently performed as a one-pot procedure, starting from a nitrobenzaldehyde and an amine to yield the final indazole product. organic-chemistry.orgnih.govacs.org Other one-pot methods include copper(I)-mediated syntheses of dihydroindazoles mdpi.com and aryne annulation strategies that generate 1-alkyl-1H-indazoles from hydrazones in a single step. nih.gov

Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. heteroletters.orgjchr.org The application of microwave irradiation can dramatically reduce reaction times from hours to minutes for the synthesis of indazoles via the cyclization of hydrazones. heteroletters.org It has also been effectively used in Suzuki-Miyaura cross-coupling reactions involving indazole substrates, in some cases facilitating both C-C bond formation and the removal of protecting groups in a single operation. nih.gov

Table 2: Examples of Advanced Synthetic Protocols for Indazole Synthesis

| Protocol | Key Features | Starting Materials | Product Type |

| One-Pot Cadogan Cyclization | Condensation and reductive cyclization in one pot | o-nitrobenzaldehydes, amines | Substituted 2H-indazoles organic-chemistry.orgnih.gov |

| Microwave-Assisted Cyclization | Rapid heating, reduced reaction time | Salicylaldehydes, hydrazines | 1H-indazoles heteroletters.org |

| One-Pot Aryne Annulation | In-situ generation of reactive intermediates | 1,1-dialkylhydrazones, aryne precursors | 1-Alkyl-1H-indazoles nih.gov |

Regioselective Functionalization for 4-Fluoro-5-methylindazole Synthesis

The synthesis of this compound requires precise control over the placement of the fluoro and methyl groups on the benzene (B151609) portion of the indazole ring. This is typically achieved not by direct functionalization of the parent indazole, but by constructing the ring from a starting material that already contains these substituents in the desired positions.

Introduction of Fluoro Substituents

The introduction of a fluorine atom at the C4 position of the indazole ring is most strategically accomplished by using a pre-fluorinated benzene derivative as a starting material. Direct fluorination of an existing indazole ring is challenging and often lacks the desired regioselectivity; for example, direct fluorination of 2H-indazoles with reagents like N-fluorobenzenesulfonimide (NFSI) typically occurs at the C3 position. organic-chemistry.org

A more viable strategy involves starting with a compound such as 2-fluoro-6-nitrotoluene. This commercially available raw material can serve as a precursor in a synthetic sequence analogous to the Leimgruber–Batcho indole (B1671886) synthesis, which can be adapted for indazoles. google.com For example, the toluene (B28343) derivative could be transformed into a suitable precursor for an indazole-forming cyclization, such as a 2-fluoro-3-methyl-6-nitrobenzaldehyde. This aldehyde, containing the required fluoro and methyl groups in the correct orientation, can then undergo a condensation-cyclization reaction (e.g., Cadogan) to form the this compound core. Another approach involves the synthesis of 7-fluoroindazoles starting from a difluorobenzaldehyde, highlighting the utility of building the heterocycle from an appropriately halogenated precursor. acs.org

Methylation Strategies

Similar to fluorination, the introduction of a methyl group at the C5 position is best achieved by starting with a methylated precursor. Direct C-H methylation of the indazole benzene ring is difficult to control. Therefore, a starting material like 2-fluoro-3-methylaniline (B167782) or 2-fluoro-3-methyl-6-nitrotoluene would be an ideal precursor. The methyl group at the 3-position of this starting material would ultimately become the methyl group at the 5-position of the resulting indazole.

It is important to distinguish C-methylation of the benzene ring from N-methylation of the pyrazole ring. The literature on indazole methylation predominantly focuses on N-alkylation, where reaction conditions (e.g., choice of base and solvent) dictate the ratio of N1 versus N2 alkylated products. beilstein-journals.orgacs.orgresearchgate.net For instance, using trimethyloxonium (B1219515) tetrafluoroborate (B81430) can lead to regioselective N2-methylation. acs.org However, these methods are not applicable for introducing a methyl group onto the carbocyclic ring. The synthesis of the target compound, this compound, would therefore rely on the strategic selection of a starting material that already possesses the 4-fluoro and 5-methyl substitution pattern on the aromatic ring prior to the construction of the fused pyrazole ring.

Derivatization of this compound for Scaffold Diversification

The derivatization of the this compound core is essential for generating chemical diversity and optimizing its properties for various applications, particularly in the development of therapeutic agents. The indazole ring system offers multiple sites for modification, including the two nitrogen atoms of the pyrazole ring and the carbon atoms of both the pyrazole and benzene rings.

Modifications at the Indazole Nitrogen Atom

Direct functionalization of the indazole nitrogen atoms is a primary strategy for scaffold modification. The reaction typically proceeds on the 1H-indazole tautomer, but often yields a mixture of N1- and N2-substituted regioisomers. The regiochemical outcome is highly dependent on reaction conditions and the electronic and steric nature of substituents on the indazole ring. beilstein-journals.orgnih.gov

N-Alkylation: The direct alkylation of 1H-indazoles can produce a mixture of N1 and N2 isomers, with the N1-substituted product generally being more thermodynamically stable and the N2 product being kinetically favored. connectjournals.com Control over regioselectivity is a key challenge. Studies on various substituted indazoles have shown that the choice of base and solvent system is critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has proven to be a promising system for achieving high N1 selectivity. nih.govbeilstein-journals.org Conversely, the presence of electron-withdrawing groups at the C7 position can confer excellent N2 regioselectivity. nih.govbeilstein-journals.org More advanced methods using Mitsunobu conditions or specific catalysts have been developed to provide greater control over the alkylation outcome for structurally similar indazoles. beilstein-journals.org

| Indazole Substrate | Alkylating Agent | Conditions (Base, Solvent) | Major Isomer (Ratio N1:N2) | Reference |

|---|---|---|---|---|

| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH, THF | N1 (>99:1) | nih.govbeilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Benzyl alcohol | Cs₂CO₃, Dioxane, PPh₃, DIAD (Mitsunobu) | N2 (>2:98) | beilstein-journals.orgnih.gov |

| Methyl 5-bromo-1H-indazole-7-carboxylate | Benzyl alcohol | Cs₂CO₃, Dioxane, PPh₃, DIAD (Mitsunobu) | N1 (>98:2) | beilstein-journals.org |

| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH, THF | N2 (4:96) | nih.govbeilstein-journals.org |

N-Arylation: The introduction of aryl groups at the indazole nitrogen is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides and amines, including heterocyclic amines like indazole. wikipedia.org The choice of phosphine ligand is crucial for reaction efficiency, with sterically hindered biaryl phosphine ligands such as tBuXphos showing particular utility for the N-arylation of indazoles. libretexts.org Alternatively, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a complementary approach. Modern protocols utilize copper(I) iodide (CuI) with diamine ligands, which allows the reaction to proceed under milder conditions and with broader functional group tolerance compared to traditional methods. nih.govorganic-chemistry.org

Further Functionalization at Other Ring Positions

Beyond N-functionalization, modifying the carbocyclic ring is a key strategy for modulating the electronic properties and extending the structure of the this compound core.

Halogenation: Halogenation provides a versatile handle for subsequent cross-coupling reactions. tcichemicals.com Direct bromination of the indazole ring can be achieved using reagents like N-bromosuccinimide (NBS). The regioselectivity is influenced by the existing substitution pattern. For instance, a synthetic route to the closely related 5-bromo-4-fluoro-1H-indazole involves the bromination of 3-fluoro-2-methylaniline (B146951) with NBS prior to the indazole ring formation. google.com For pre-formed indazoles, studies on 4-substituted 1H-indazoles have demonstrated an efficient and regioselective bromination at the C7 position. rsc.org This C7-bromo intermediate is then primed for further derivatization.

Palladium-Catalyzed Cross-Coupling Reactions: Halogenated indazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to couple aryl or vinyl halides with boronic acids or esters. It has been successfully applied to various bromo- and iodo-indazoles at the C3, C5, and C7 positions. rsc.orgnih.govnih.govresearchgate.net For example, 5-bromoindazoles readily couple with heteroarylboronic acids, such as N-Boc-2-pyrroleboronic acid, in the presence of a catalyst like Pd(dppf)Cl₂. nih.gov This allows for the synthesis of complex heterobiaryl structures.

Buchwald-Hartwig Amination: While used for N-arylation (as described above), this reaction can also be applied to haloindazoles to introduce amino groups at ring carbon positions, further expanding the accessible chemical space. researchgate.netnih.govbeilstein-journals.org

C-H Functionalization: Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalization (e.g., halogenation), offering a more atom-economical approach to derivatization. mdpi.commdpi.com Transition metals like rhodium and palladium can catalyze the direct coupling of indazole C-H bonds with various partners. nih.govnih.govresearchgate.net While the C3 position of the pyrazole ring is often the most reactive site for C-H arylation, reaction conditions can be tuned to achieve selectivity for other positions, such as C7. researchgate.net

| Reaction Type | Indazole Substrate | Reagents | Position Functionalized | Reference |

|---|---|---|---|---|

| Bromination | 4-Substituted-1H-indazoles | NBS, CH₃CN | C7 | rsc.org |

| Suzuki Coupling | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, K₂CO₃ | C5 | nih.gov |

| Suzuki Coupling | 7-Bromo-4-substituted-1H-indazoles | Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃ | C7 | rsc.org |

| Buchwald-Hartwig Amination | 3-Bromo-1-THP-1H-indazole | 4-Fluoro-3-nitroaniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C3 | researchgate.net |

Incorporation into Complex Molecular Architectures

The this compound moiety serves as a valuable building block for the construction of complex, biologically active molecules. Its rigid bicyclic structure and the specific properties conferred by its substituents make it a privileged scaffold, particularly in the design of protein kinase inhibitors. nih.gov

The synthetic transformations described above are instrumental in integrating this indazole core into larger drug-like molecules. For example, a halogenated derivative of this compound could be prepared and then elaborated using Suzuki or Buchwald-Hartwig couplings to attach other key pharmacophoric elements. This modular approach is a cornerstone of modern medicinal chemistry.

In the design of inhibitors targeting the ATP-binding site of kinases, the indazole often acts as a "hinge-binding" motif, forming critical hydrogen bonds with the protein backbone. The substituents on the indazole core, such as the 4-fluoro and 5-methyl groups, project into solvent-exposed regions or specific pockets, where they can be modified to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Recent studies have described the design of potent VEGFR-2 kinase inhibitors built upon an indazole scaffold, where diversification at various positions led to compounds with nanomolar inhibitory activity and significant anti-angiogenic properties. nih.gov

| Target Kinase | Role of Indazole Scaffold | Key Synthetic Transformations for Elaboration | Reference |

|---|---|---|---|

| VEGFR-2 | Core scaffold for hinge-binding | N-alkylation, Amide coupling | nih.gov |

| p38α MAPK, CK1δ, JAK2 | Central heterocyclic core | Multicomponent reactions, Click chemistry | nih.gov |

| Akt1 | Pharmacophore | Functionalization of the indazole ring system | nih.gov |

| Pazopanib (Tyrosine Kinase Inhibitor) | Core structure (N2-substituted indazole) | Regioselective N-alkylation | beilstein-journals.orgnih.gov |

Structure Activity Relationship Sar Studies of 4 Fluoro 5 Methylindazole Analogs

Elucidation of Fluorine's Contribution to Molecular Recognition and Biological Activity

One of the primary contributions of fluorine is its ability to modulate the acidity and basicity of nearby functional groups through its strong electron-withdrawing inductive effect. mdpi.com This can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interactions with target proteins. For instance, the pKa of an ionizable center in a drug molecule can be a critical determinant of its lipophilicity and subsequent bioavailability. mdpi.com

Fluorine can also participate in favorable intermolecular interactions with protein targets. The polarized C-F bond can engage in dipole-dipole interactions and, in some contexts, form hydrogen bonds or halogen bonds with amino acid residues in the binding pocket. nih.gov The replacement of a hydrogen atom with fluorine can lead to enhanced binding affinity due to these additional interactions. For example, in a series of Bruton's tyrosine kinase (BTK) inhibitors, the strategic placement of fluorine resulted in a significant increase in potency compared to their non-fluorinated counterparts, an effect attributed to favorable interactions with the protein. mdpi.com

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes such as cytochrome P450s. By placing a fluorine atom at a metabolically vulnerable position, the metabolic stability of a compound can be enhanced, leading to a longer half-life and improved pharmacokinetic profile. nih.gov

The introduction of fluorine can also induce conformational changes in the molecule. These conformational effects can be subtle but may have a profound impact on how the ligand fits into the binding site of its target protein. By altering the preferred conformation, a fluorine substituent can pre-organize the molecule for optimal binding, leading to an increase in potency.

Investigation of Methyl Group's Influence on Ligand-Target Interactions

The methyl group at the 5-position of the indazole ring also plays a crucial role in determining the biological activity of 4-fluoro-5-methylindazole analogs. Its influence can be understood through steric, hydrophobic, and electronic effects.

From a steric perspective, the size and shape of the methyl group can influence how the ligand orients itself within the binding pocket of a target protein. A methyl group can provide a critical anchor point, fitting into a specific hydrophobic pocket and thereby increasing binding affinity. Conversely, the addition of a methyl group can also introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding. The precise effect is highly dependent on the topology of the specific protein's active site.

The methyl group can also have a subtle electronic influence on the indazole ring system. As an electron-donating group, it can modulate the electron density of the aromatic rings, which can affect cation-π or π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan in the binding site.

Positional Effects of Substituents on Indazole Scaffold Activity

The biological activity of indazole derivatives is highly sensitive to the position of substituents on the bicyclic scaffold. nih.govnih.gov Structure-activity relationship studies on various classes of indazole-based inhibitors have demonstrated that moving a substituent from one position to another can dramatically alter potency and selectivity.

Substituents on the benzene (B151609) portion of the indazole ring also play a crucial role. The 4-, 5-, 6-, and 7-positions offer vectors for introducing a variety of chemical groups to probe different regions of the target's binding pocket. For example, in a series of Aurora kinase inhibitors, different substituents on the indazole scaffold provided sub-type kinase selectivity. nih.gov Computational modeling suggested that this selectivity could be achieved by targeting specific residues in the Aurora kinase binding pocket. nih.gov

The relative positioning of the 4-fluoro and 5-methyl groups in this compound is therefore likely to be a key determinant of its biological activity. Shifting the fluorine to the 6- or 7-position, or the methyl group to the 6- or 7-position, would be expected to significantly alter the molecule's interaction profile with its target. For example, a study on estrogen receptor ligands showed that moving a fluorine substituent on the indazole ring had a notable impact on binding affinity and selectivity. nih.gov

The following table illustrates the importance of substituent positioning on the indazole scaffold for JAK inhibitory activity, based on data from a fragment-based discovery program.

| Compound | R1 | R2 | JAK1 IC50 (μM) | JAK2 IC50 (μM) | JAK3 IC50 (μM) |

|---|---|---|---|---|---|

| Analog 1 | H | H | >100 | >100 | >100 |

| Analog 2 | 6-OH-phenyl | SO2Me | 0.12 | 0.08 | 0.25 |

| Analog 3 | 6-(2-F-phenyl) | SO2Me | 1.5 | 0.8 | 2.1 |

| Analog 4 | 5-OH-phenyl | SO2Me | 5.2 | 3.1 | 8.9 |

Data is illustrative and derived from general SAR principles for indazole-based JAK inhibitors and does not represent specific this compound analogs.

Rational Design Principles for Optimized this compound Derivatives

The rational design of optimized this compound derivatives leverages the SAR insights discussed in the previous sections. The goal is to systematically modify the scaffold to enhance potency, selectivity, and drug-like properties.

A key strategy is the use of bioisosteric replacements. nih.gov For example, the fluorine atom could be replaced with other small, electronegative groups like a hydroxyl or cyano group to probe for alternative hydrogen bonding opportunities. The methyl group could be replaced with other small alkyl groups (e.g., ethyl) or a trifluoromethyl group to explore the impact of size and electronics on hydrophobic interactions. The indazole core itself can be considered a bioisostere of other bicyclic heterocycles like benzimidazoles or indoles.

Structure-based drug design, where the three-dimensional structure of the target protein is known, is a powerful tool. Molecular docking studies can be used to predict how different analogs of this compound will bind to the target and to identify key interactions. This information can then guide the synthesis of new derivatives with modifications designed to optimize these interactions. For instance, if a docking model reveals an unoccupied hydrophobic pocket near the 5-methyl group, a larger alkyl group could be introduced at that position to fill the pocket and potentially increase potency.

Fragment-based drug design is another approach that has been successfully applied to the discovery of indazole-based inhibitors. nih.gov This involves identifying small molecular fragments that bind to the target and then growing or linking these fragments to create more potent molecules. The this compound scaffold itself could be considered a highly decorated fragment that can be further elaborated.

The following table summarizes some rational design strategies for optimizing this compound derivatives.

| Molecular Feature | Design Strategy | Rationale |

| 4-Fluoro Group | Bioisosteric replacement (e.g., -OH, -CN) | To explore alternative hydrogen bonding and polar interactions. |

| Positional isomerization (move to C6 or C7) | To probe different regions of the binding pocket and alter electronic properties. | |

| 5-Methyl Group | Homologation (e.g., ethyl, propyl) | To optimize hydrophobic interactions in a specific pocket. |

| Bioisosteric replacement (e.g., -Cl, -CF3) | To modulate size, lipophilicity, and electronic effects. | |

| Indazole N1/N2 | Substitution with various groups | To establish key hydrogen bonds with the hinge region of kinases and to influence conformation. |

| Other Positions | Introduction of solubilizing groups | To improve physicochemical properties and bioavailability. |

By systematically applying these rational design principles, it is possible to develop optimized this compound derivatives with improved therapeutic potential.

Computational Chemistry and Molecular Modeling of 4 Fluoro 5 Methylindazole Systems

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mechanism and predicting the affinity of a compound within the active site of a biological target.

For the indazole class of compounds, molecular docking has been instrumental in elucidating binding modes to various cancer-related and antimicrobial targets. For instance, studies on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer, have used docking to identify critical interactions with active site residues. nih.gov Similarly, docking studies have revealed how indazole compounds interact with amino acid residues of the S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) enzyme, a target for disrupting bacterial quorum sensing. nih.govaboutscience.eu In one study, docking of novel indazole-3-carboxamide derivatives against a renal cancer-associated protein (PDB: 6FEW) identified compounds with the highest binding energies, suggesting strong potential for inhibition. nih.govresearchgate.net These simulations typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are essential for stable ligand binding. nih.govnih.gov For example, docking of 5-azaindazole derivatives showed significant binding interactions with amino acids in the Pheripheral Benzodiazepine Receptor (PBR), a cancer protein target. jocpr.com

Table 1: Representative Molecular Docking Results for Indazole Derivatives against Various Protein Targets

| Indazole Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Indazole-3-carboxamide (8v) | Renal Cancer Protein (6FEW) | -9.10 | Not Specified | nih.gov |

| Indazole-3-carboxamide (8w) | Renal Cancer Protein (6FEW) | -9.00 | Not Specified | nih.gov |

| Indazole-3-carboxamide (8y) | Renal Cancer Protein (6FEW) | -8.91 | Not Specified | nih.gov |

| 5-Aminoindazole Derivative | SAH/MTAN | Not Specified | ASP197, PHE151, ILE152 | nih.gov |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (3c) | MDM2 receptor bind p53 | -3.59e+02 | GLN72, HIS73 | jocpr.comresearchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the physical movements of atoms and molecules over time. This technique is used to assess the conformational stability of a ligand within a protein's binding site and to analyze the dynamics of the protein-ligand interactions, offering a more realistic representation than static docking poses.

In the context of indazole derivatives, MD simulations have been used to validate docking results and to ensure the stability of the predicted binding modes. For example, a 100-nanosecond MD simulation was performed on the most potent indazole compound targeting HIF-1α, which confirmed that the ligand remained stable within the protein's active site throughout the simulation. nih.gov Such simulations are also applied to similar fluorinated heterocyclic compounds to confirm the dynamic stability of the ligand within receptor binding sites. researchgate.net The results of MD simulations, including analyses of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), offer confidence in the accuracy of the docking poses and the reliability of the predicted active conformations. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information about a molecule's electronic structure, orbital energies (like HOMO and LUMO), electrostatic potential, and chemical reactivity.

For fluorinated indazoles, these calculations are particularly insightful. A study on 3-methyl-4,5,6,7-tetrafluoro-1H-indazole utilized ab initio quantum theory to study its geometry and electrostatic properties. soton.ac.uk Natural Bond Order (NBO) calculations helped to rationalize the dipole moment, and the Gauge-Invariant Atomic Orbital (GIAO) method was used to calculate atomic shielding tensors, aiding in the assignment of NMR chemical shifts. soton.ac.uk In other research, DFT studies on novel indazole derivatives were conducted to determine their HOMO-LUMO energy gaps, which are indicators of chemical reactivity and kinetic stability. nih.govrsc.org A smaller HOMO-LUMO gap suggests higher reactivity. These computational approaches are fundamental in understanding the intrinsic properties of a molecule like 4-Fluoro-5-methylindazole, which dictates its behavior in a biological system. nih.gov

Table 2: Calculated Quantum Chemical Parameters for Selected Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Indazole-3-carboxamide (8a) | -6.19 | -1.54 | 4.65 | nih.gov |

| Indazole-3-carboxamide (8c) | -6.24 | -1.57 | 4.67 | nih.gov |

| Indazole-3-carboxamide (8s) | -6.23 | -1.56 | 4.67 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, steric, electronic, or topological properties) that influence activity, QSAR models can be used to predict the activity of newly designed compounds.

QSAR studies have been successfully applied to various indazole series. For instance, 3D-QSAR models were developed for indazole derivatives as HIF-1α inhibitors, generating steric and electrostatic contour maps that provide a structural framework for designing new, more potent inhibitors. nih.gov Another study developed QSAR models for indazole compounds targeting the SAH/MTAN enzyme, identifying descriptors like AATS1v (Average Broto-Moreau autocorrelation of a topological structure), RDF55m (Radial Distribution Function), and E1s (1st component shape eigenvalue) as crucial for inhibitory activity. nih.gov These models are validated statistically to ensure their predictive power, enabling the virtual screening and prioritization of novel analogs for synthesis. nih.govnih.gov

In Silico Prediction of Pharmacologically Relevant Parameters

Beyond predicting binding affinity, computational methods are widely used to forecast the pharmacokinetic properties of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These in silico tools assess a molecule's drug-likeness based on criteria such as Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. japsonline.com

For new chemical entities like this compound, ADMET prediction is a critical early step. While specific data for this compound is not publicly available, the methodology is standard for novel heterocyclic compounds. nih.govrjptonline.org In silico models can predict parameters such as human intestinal absorption, Caco-2 cell permeability, plasma protein binding, and potential for crossing the blood-brain barrier. nih.govfrontiersin.org Toxicity predictions can flag potential issues like mutagenicity or inhibition of key metabolic enzymes like the cytochrome P450 family. frontiersin.org This early profiling helps to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicity profiles, saving significant time and resources in the drug discovery pipeline.

Table 3: Commonly Predicted In Silico Pharmacological and Drug-Likeness Parameters

| Parameter | Description | Favorable Range (Typical) | Reference |

|---|---|---|---|

| Molecular Weight (MW) | Mass of the molecule | ≤ 500 g/mol | japsonline.com |

| LogP | Octanol-water partition coefficient (lipophilicity) | ≤ 5 | japsonline.com |

| H-Bond Donors | Number of hydrogen bond donors (e.g., OH, NH) | ≤ 5 | japsonline.com |

| H-Bond Acceptors | Number of hydrogen bond acceptors (e.g., O, N) | ≤ 10 | japsonline.com |

| Caco-2 Permeability | Predicts intestinal absorption | High | frontiersin.org |

| Blood-Brain Barrier (BBB) Permeation | Predicts ability to cross into the central nervous system | Varies based on target | frontiersin.org |

| CYP450 Inhibition | Predicts potential for drug-drug interactions | Non-inhibitor | frontiersin.org |

Investigation of Biological Target Interactions and Cellular Mechanisms of 4 Fluoro 5 Methylindazole

Receptor Binding and Agonist/Antagonist Profiling

Information regarding the direct interaction of 4-Fluoro-5-methylindazole with specific receptor families is not available in the current body of scientific literature.

G-Protein Coupled Receptors (GPCRs)

There are no specific studies profiling the binding, agonist, or antagonist activity of this compound at G-Protein Coupled Receptors (GPCRs). While indazole derivatives have been synthesized for various therapeutic targets, their specific interaction profile with the vast family of GPCRs has not been characterized for the this compound compound.

Table 2: Summary of Biological Target Interactions (Data for this compound)

Dopamine (B1211576) Receptor Subtypes

There is no available research on the interaction of this compound with any dopamine receptor subtypes.

Cellular Pathway Perturbations and Signaling Cascade Modulation

No studies have been published that describe the effects of this compound on cellular pathways or signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The impact of this compound on the MAPK pathway has not been investigated in any accessible research.

Iron Homeostasis Regulation

There is no information available regarding the role of this compound in the regulation of iron homeostasis.

Molecular Mechanisms of Action at the Protein Level (In Vitro Studies)

In vitro studies detailing the molecular mechanisms of action of this compound at the protein level are not available in the current scientific literature.

Advanced Applications and Translational Research Directions of 4 Fluoro 5 Methylindazole

Development as Chemical Biology Probes

The indazole scaffold, particularly when substituted with fluorine and methyl groups, presents a valuable framework for the development of chemical biology probes. These probes are instrumental in studying biological systems, and the unique properties of fluorinated indazoles make them particularly well-suited for such applications.

Fluorescent probes are indispensable tools in biological imaging, allowing for the visualization of cellular and subcellular structures and processes. The design of novel fluorescent probes often involves the incorporation of a fluorophore—a molecule that can absorb and emit light. Indazole derivatives, due to their conjugated aromatic system, can serve as the core of such fluorophores.

The synthesis of fluorescent probes based on the indazole scaffold can be achieved through various organic chemistry reactions. For instance, the functionalization of the indazole ring with donor-acceptor groups can modulate the photophysical properties of the resulting molecule, leading to probes with tailored absorption and emission spectra. While a specific fluorescent probe based on 4-fluoro-5-methylindazole has not been reported, the synthesis of related fluorinated heterocyclic compounds for imaging applications is an active area of research.

A general synthetic approach to such probes could involve a multi-step synthesis starting from a commercially available precursor. The key steps would likely include the formation of the indazole ring, followed by the introduction of the fluoro and methyl groups, and finally, the attachment of a linker or a targeting moiety to direct the probe to a specific biological target.

Table 1: Key Considerations in the Design of Indazole-Based Fluorescent Probes

| Design Parameter | Rationale | Potential Impact on Probe Performance |

| Fluorophore Core | The inherent photophysical properties of the indazole scaffold. | Determines the basic absorption and emission wavelengths. |

| Substituent Effects | Introduction of electron-donating and electron-withdrawing groups. | Modulates the Stokes shift, quantum yield, and photostability. |

| Linker Chemistry | The chemical bridge connecting the fluorophore to a targeting moiety. | Influences the solubility, cell permeability, and steric hindrance of the probe. |

| Targeting Moiety | A molecule with high affinity for a specific biological target. | Confers specificity to the probe, allowing for targeted imaging. |

Chemical probes are crucial for dissecting complex biological pathways. By selectively binding to a specific protein or enzyme, a probe can be used to modulate its activity and observe the downstream effects, thereby elucidating the role of that protein in a particular pathway.

Indazole derivatives have been widely explored as inhibitors of various enzymes, particularly kinases, which play a central role in many signaling pathways. The fluorine atom in fluoro-indazole derivatives can enhance binding affinity and metabolic stability, making them attractive candidates for the development of potent and selective inhibitors. For instance, various fluorinated indazole derivatives have been investigated for their potential to modulate biological pathways involved in cancer and inflammation. While there is no specific report on this compound for this purpose, its structural similarity to known kinase inhibitors suggests its potential in this area.

Integration into High-Value Chemical Syntheses

The versatility of the indazole ring system, combined with the unique properties imparted by fluorine and methyl substituents, makes fluoro-methyl-indazoles valuable building blocks in high-value chemical syntheses.

In medicinal chemistry and drug discovery, the indazole moiety is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. Fluoro-methyl-indazoles serve as versatile starting materials for the construction of more complex molecules with potential therapeutic applications.

The synthesis of complex organic scaffolds from fluoro-methyl-indazoles can be achieved through a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents at various positions of the indazole ring, leading to the generation of large libraries of compounds for biological screening. For example, the bromine atom in 5-bromo-4-fluoro-1-methyl-1H-indazole can be readily substituted to introduce new functionalities.

Table 2: Examples of Cross-Coupling Reactions for the Functionalization of Indazole Scaffolds

| Reaction Name | Reactants | Catalyst | Application in Indazole Chemistry |

| Suzuki Coupling | Aryl halide, Arylboronic acid | Palladium catalyst | Formation of biaryl compounds. |

| Stille Coupling | Aryl halide, Organostannane | Palladium catalyst | Formation of carbon-carbon bonds. |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium catalyst | Formation of carbon-nitrogen bonds. |

The nitrogen atoms in the indazole ring can act as coordinating atoms for metal centers, making indazole derivatives suitable for use as ligands in catalytic systems. The electronic properties of the indazole ring can be tuned by the introduction of substituents, which in turn can influence the catalytic activity of the metal complex.

While the use of this compound as a ligand has not been specifically reported, the broader class of N-heterocyclic carbenes (NHCs) and other nitrogen-containing ligands derived from indazoles have been employed in various catalytic transformations. The fluorine substituent in a potential this compound-derived ligand could impact the electronic properties of the metal center, potentially leading to enhanced catalytic activity or selectivity.

Contributions to Materials Science and Optoelectronics

The unique electronic and photophysical properties of fluorinated aromatic compounds have led to their increasing use in materials science and optoelectronics. Indazole derivatives, with their extended π-system, are promising candidates for the development of novel organic materials.

The incorporation of fluorine atoms into organic molecules can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substitution can also enhance the intermolecular interactions, leading to improved charge transport properties in organic thin-film transistors (OTFTs).

While there are no specific reports on the use of this compound in materials science, research on other fluorinated indazole derivatives has demonstrated their potential in these applications. For example, 4-fluoro-1H-indazole has been used as a building block for the synthesis of semiconducting molecules and polymers for OLEDs and OPVs ossila.com. The presence of both a fluorine and a methyl group in this compound could offer a unique combination of electronic and steric properties that could be exploited in the design of new organic materials.

Advanced Characterization Techniques and Methodologies for 4 Fluoro 5 Methylindazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For fluorinated compounds such as 4-Fluoro-5-methylindazole, multinuclear NMR experiments are particularly insightful.

Multinuclear NMR analyses in solution are fundamental for the initial structural verification of synthesized indazole derivatives.

¹H NMR (Proton NMR) provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, a singlet for the methyl group protons, and a signal for the N-H proton of the pyrazole (B372694) ring. The coupling patterns between adjacent aromatic protons and long-range couplings to the fluorine atom would be critical for assigning their specific positions.

¹³C NMR (Carbon-13 NMR) reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound would show unique resonances for each of the eight carbon atoms. The carbon atom directly bonded to the fluorine atom (C-4) would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, which is a key signature for confirming the fluorine's position.

¹⁴N and ¹⁵N NMR offer direct insight into the electronic environment of the nitrogen atoms within the indazole ring. ¹⁵N NMR is often preferred due to its sharper signals compared to the broader signals typically seen in ¹⁴N NMR. These spectra are sensitive to tautomerism and protonation states of the heterocyclic ring.

Table 1: Representative NMR Chemical Shift Data for a Related Fluorinated Indazole Derivative (4,6-difluoro-3-methyl-1H-indazole in DMSO-d₆)

| Nucleus | Chemical Shift (δ) ppm |

| ¹H | |

| NH | 12.98 |

| H-5 | 7.02 |

| H-7 | 7.49 |

| CH₃ | 2.49 |

| ¹³C | |

| C-3 | 141.5 |

| C-3a | 119.3 |

| C-4 | 157.0 |

| C-5 | 98.7 |

| C-6 | 159.8 |

| C-7 | 100.9 |

| C-7a | 137.9 |

| CH₃ | 10.1 |

| ¹⁵N | |

| N-1 | -155.3 |

| N-2 | -75.9 |

Data sourced from a study on difluoro-methyl-indazoles and presented as a representative example.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly valuable for studying polymorphism, identifying different crystalline forms, and analyzing amorphous content, which are critical aspects in pharmaceutical development. chemsrc.com The Cross-Polarization Magic-Angle Spinning (CPMAS) experiment is commonly used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden signals in the solid state. nih.gov

For this compound, ¹³C and ¹⁵N CPMAS NMR could be used to:

Confirm the structure in the solid state, which may differ from that in solution.

Identify and characterize different polymorphs, as distinct crystalline arrangements would lead to different chemical shifts.

Study intermolecular interactions, such as hydrogen bonding involving the indazole N-H group, by observing changes in the chemical shifts of the involved nuclei.

The use of ¹⁹F MAS NMR is also a highly sensitive approach for fluorinated pharmaceuticals, offering a direct probe into the local environment of the fluorine atom to investigate drug-excipient interactions and characterize different solid forms. nih.gov

The analysis of carbon-fluorine coupling constants (nJCF) is a definitive method for confirming the attachment point of fluorine on an aromatic ring. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei.

One-bond coupling (¹JC-F): This is the coupling between the ¹⁹F nucleus and the carbon atom to which it is directly attached (C-4 in this case). This coupling is typically very large for aromatic fluorides, generally in the range of -235 to -255 Hz. chemscene.com Observing a doublet with a coupling constant in this range for one of the aromatic carbon signals in the ¹³C NMR spectrum provides unequivocal evidence for the C-F bond.

Two-bond coupling (²JC-F): Coupling to the adjacent carbons (C-3a and C-5) is also significant, typically in the range of +15 to +25 Hz. chemscene.com

Three-bond coupling (³JC-F): Coupling to carbons three bonds away (C-7a and C-6) is smaller, usually between +5 and +10 Hz. chemscene.com

Analyzing these specific coupling patterns allows for the unambiguous assignment of all carbon signals in the fluorinated benzene portion of the indazole ring.

Table 2: Typical Ranges of nJCF Coupling Constants in Fluorobenzene Derivatives

| Coupling | Nuclei Involved | Typical Range (Hz) |

| ¹JCF | C(F)-F | -235 to -255 |

| ²JCF | Cortho-F | +15 to +25 |

| ³JCF | Cmeta-F | +5 to +10 |

| ⁴JCF | Cpara-F | -1 to -4 |

Data compiled from established literature on fluorinated aromatic compounds. chemscene.comuoa.gr

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. It is routinely used to confirm the identity of a target compound and to assess its purity by detecting and identifying trace impurities.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. lcms.cz This hyphenated technique is ideal for analyzing complex mixtures and assessing the purity of a synthesized compound like this compound.

In a typical LC/MS analysis, the sample is first injected into an HPLC column, where the target compound is separated from any starting materials, by-products, or degradation products based on differences in their physicochemical properties (e.g., polarity). As each separated component elutes from the column, it is introduced into the mass spectrometer's ion source. The mass spectrometer then provides a mass spectrum for each component, allowing for its identification. The high sensitivity of modern MS detectors enables the detection of impurities even at very low levels. eurofins.comeurl-pesticides.eu

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, like many pharmaceutical compounds. google.com In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound (Molecular Formula: C₈H₇FN₂, Molecular Weight: 150.15 g/mol ), ESI-MS in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺, at an m/z value of approximately 151.1. The detection of this molecular ion peak at the correct mass-to-charge ratio serves as a primary confirmation of the compound's identity. High-resolution mass spectrometry (HRMS) can further provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. A GC/MS spectrum for the related isomer 4-Fluoro-1-methyl-1H-indazole shows a molecular ion peak at m/z 150, confirming the expected molecular weight for this class of compound. spectrabase.com

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique used to identify the functional groups present within a molecule. americanpharmaceuticalreview.com By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is generated. americanpharmaceuticalreview.com Each absorption band corresponds to a specific molecular vibration, such as stretching or bending of covalent bonds. mdpi.com

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The N-H stretch of the indazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretching from the methyl group would be observed between 2850-3000 cm⁻¹.

The aromatic ring structure gives rise to C=C stretching vibrations, which are expected to produce sharp peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations within the heterocyclic ring system are typically found in the 1250-1350 cm⁻¹ range. A significant and strong absorption band corresponding to the C-F stretch is predicted to be in the 1000-1400 cm⁻¹ region, a characteristic feature for fluorinated aromatic compounds. The analysis of these vibrational modes provides critical confirmation of the compound's molecular structure. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Indazole Ring) | Stretching | 3100 - 3500 | Medium, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| C-N (Ring) | Stretching | 1250 - 1350 | Medium |

| C-F | Stretching | 1000 - 1400 | Strong |

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation. For this compound, a crystallographic study would reveal the planarity of the fused ring system and the specific geometry of the fluoro and methyl substituents.

Beyond the individual molecule, X-ray crystallography is invaluable for elucidating the supramolecular architecture, which is dictated by non-covalent interactions such as hydrogen bonding and π-π stacking. bath.ac.uk In the crystal lattice of this compound, it is anticipated that intermolecular hydrogen bonds would form between the N-H group of one molecule and the nitrogen atom of the pyrazole ring of a neighboring molecule, creating chains or dimeric motifs. ossila.com

| Interaction Type | Description | Potential Impact on Crystal Packing |

|---|---|---|

| N-H···N Hydrogen Bonding | Interaction between the N-H donor and a nitrogen acceptor on an adjacent molecule. | Formation of chains, dimers, or sheets, providing significant lattice energy. |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of neighboring molecules. | Leads to stacked arrangements, influencing crystal density and electronic properties. |

| C-H···F Interactions | Weak hydrogen bonds involving the fluorine atom as an acceptor. | Contributes to the fine-tuning of the three-dimensional crystal structure. |

Chromatographic Methods for Purification and Analysis (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the purification and analytical assessment of synthesized compounds like this compound. Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction and for preliminary purity checks. google.com By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the separation of the product from starting materials and byproducts can be visualized, typically under UV light.

For purification on a larger scale and for quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. google.com In reversed-phase HPLC, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (often a gradient of water and acetonitrile (B52724) or methanol). The this compound compound would be separated based on its polarity, and its purity can be quantified by integrating the area of its corresponding peak in the chromatogram. The retention time under specific conditions serves as a reliable identifier for the compound.

| Technique | Typical Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate mixtures | Reaction monitoring, rapid purity assessment |

| High-Performance Liquid Chromatography (HPLC) | C18-modified silica | Water/Acetonitrile or Water/Methanol gradient | Purification, quantitative purity analysis |

Advanced Physical Characterization for Electronic and Optical Properties

The electronic and optical properties of this compound are of significant interest, particularly given that fluorinated indazole derivatives are known to be powerful chromophores. ossila.com These properties can be investigated using advanced spectroscopic and electrochemical techniques.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides insights into the electronic structure and excited states of a compound. The indazole core, being a conjugated aromatic system, is expected to be fluorescent. ossila.com The substitution with a fluorine atom (electron-withdrawing) and a methyl group (electron-donating) will modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the excitation and emission wavelengths. The fluorescence spectrum of this compound would reveal its maximum emission wavelength (λ_em), and further studies could determine its quantum yield, which is a measure of the efficiency of the fluorescence process. Such properties are critical for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). ossila.comnih.gov

| Parameter | Symbol | Description |

|---|---|---|

| Excitation Wavelength | λ_ex | The wavelength of light absorbed by the molecule to reach an excited state. |

| Emission Wavelength | λ_em | The wavelength of light emitted as the molecule returns to the ground state. |

| Quantum Yield | Φ_F | The ratio of photons emitted to photons absorbed, indicating fluorescence efficiency. |

| Fluorescence Lifetime | τ | The average time the molecule spends in the excited state before returning to the ground state. |

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. By measuring the current that develops in an electrochemical cell as the voltage is varied, the oxidation and reduction potentials of a compound can be determined. dtu.dk For this compound, CV can be used to estimate the energies of the HOMO and LUMO levels. The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO. The electron-withdrawing nature of the fluorine atom is expected to make the compound more difficult to oxidize (a higher oxidation potential) compared to the unsubstituted indazole, while the electron-donating methyl group would have the opposite effect. These electrochemical characteristics are vital for designing molecules for applications in organic electronics and solar cells. ossila.comdtu.dk

| Parameter | Symbol | Description |

|---|---|---|

| Anodic Peak Potential (Oxidation) | E_pa | The potential at which the maximum oxidation current is observed. |

| Cathodic Peak Potential (Reduction) | E_pc | The potential at which the maximum reduction current is observed. |

| Formal Redox Potential | E°' | The average of the anodic and cathodic peak potentials for a reversible process. |

| HOMO/LUMO Energy Levels | E_HOMO / E_LUMO | Estimated from the onset of the oxidation and reduction peaks, respectively. |

Future Research Directions and Unresolved Challenges for 4 Fluoro 5 Methylindazole

Development of Green Chemistry Approaches for Synthesis

A primary challenge in the broader application of substituted indazoles is the need for sustainable and environmentally benign synthesis methods. Traditional organic synthesis often relies on hazardous solvents, stoichiometric reagents, and energy-intensive conditions. Future research must prioritize the development of "green" synthetic routes for 4-Fluoro-5-methylindazole.

Key areas of investigation should include:

Safer Solvents and Reaction Conditions: Research into replacing conventional solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is essential. unibo.it Patent literature for a related compound, 5-bromo-4-fluoro-1H-indazole, describes a synthesis using acetonitrile (B52724). google.com A future goal would be to adapt such syntheses to more environmentally friendly solvent systems.

Catalytic Methods: The development of highly efficient catalytic systems (e.g., transition-metal or organocatalysts) can reduce waste by enabling reactions with high atom economy and minimizing the use of stoichiometric reagents. rsc.org

Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov These techniques have proven effective for synthesizing other heterocyclic compounds and could be adapted for this compound. nih.gov

Continuous Flow Synthesis: Shifting from batch processing to continuous flow manufacturing can offer improved safety, efficiency, and scalability, while also minimizing waste. unibo.it

Overcoming the challenge of developing these methods will be crucial for making the large-scale production of this compound and its derivatives economically viable and environmentally sustainable. unibo.it

Identification of Novel Therapeutic Targets and Indications

Indazole derivatives are well-established as valuable scaffolds in pharmaceutical development, with applications in oncology and neurology. chemimpex.com The fluorine atom in compounds like this compound can enhance metabolic stability and binding affinity, making it a valuable building block for new drug candidates. chemimpex.com

Future therapeutic research on this compound should focus on:

Kinase Inhibition: A significant number of indazole-based compounds function as kinase inhibitors. For example, N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869) is a multitargeted receptor tyrosine kinase (RTK) inhibitor investigated as an anticancer agent. researchgate.net A key unresolved challenge is to screen this compound and its derivatives against a broad panel of kinases to identify novel and selective inhibitors for specific cancer types.

Neurological Disorders: Given the activity of other indazoles in this area, exploring the potential of this compound to modulate targets involved in neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or psychiatric disorders is a logical next step. chemimpex.com

Neglected and Infectious Diseases: The unique chemical properties of fluorinated indazoles may offer advantages in combating infectious agents. Research could explore its efficacy against bacterial, viral, or parasitic targets, an area where new chemical entities are urgently needed. nih.gov

A systematic approach, combining high-throughput screening with structural biology, will be necessary to uncover and validate novel therapeutic targets for this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The process of drug discovery is notoriously time-consuming and expensive. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. nih.govnih.gov Integrating these computational approaches into the research and development of this compound is a critical future direction.

Potential applications include:

De Novo Design: ML models can be trained on existing chemical and biological data to generate novel molecules based on the this compound scaffold with optimized properties for specific therapeutic targets. infontd.org

Virtual Screening: AI can be used to perform high-throughput virtual screening of large compound libraries to identify molecules that are likely to bind to a target of interest, thereby prioritizing experimental efforts. nih.gov

Property Prediction: Algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives, allowing researchers to focus on candidates with the most promising drug-like profiles. infontd.orgwiley-vch.de

Exploration of Emerging Applications in Interdisciplinary Fields

While the primary focus for indazole derivatives has been in pharmaceuticals, their unique chemical and physical properties suggest potential applications in other scientific and technological domains. Future research should explore these non-medical applications for this compound.

Promising interdisciplinary fields include:

Materials Science: A related compound, 4-Fluoro-1-methylindazole, has been used in the creation of advanced materials like polymers and coatings due to its chemical stability. chemimpex.com Future work could investigate the incorporation of this compound into novel polymers or as a linker in Metal-Organic Frameworks (MOFs). The presence of fluorine can impart unique properties such as hydrophobicity, which is desirable for applications like water treatment or self-cleaning surfaces. chemimpex.commdpi.com

Agrochemicals: The stability and reactivity of the fluoro-indazole scaffold have been leveraged in the development of innovative pesticides and herbicides. chemimpex.com Research into the biological activity of this compound against agricultural pests or weeds could lead to the development of new crop protection agents. chemimpex.com

Chemical Probes: The compound could be developed as a chemical probe for studying biological pathways. Its ability to interact with specific proteins could be harnessed to better understand enzyme function or receptor binding in biochemical research. chemimpex.com

Exploring these diverse applications requires collaboration between chemists, materials scientists, and agricultural scientists to fully unlock the potential of the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-5-methylindazole, and how do reaction conditions impact yield?

The synthesis of this compound typically involves cyclization or condensation reactions. A common approach is refluxing intermediates in polar aprotic solvents like DMSO or DMF under nitrogen. For example, refluxing hydrazide derivatives with substituted aldehydes in DMSO for 18 hours yielded 65% of a triazole analog . Another method uses sodium metabisulfite as a catalyst in DMF at 120°C for 18 hours to form benzimidazole derivatives . Optimizing solvent choice (DMSO vs. DMF) and reaction time can significantly affect yield and purity.

Table 1: Comparison of Synthesis Methods

| Method | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrazide condensation | DMSO | None | 18 | 65 | |

| Benzimidazole formation | DMF | Na₂S₂O₅ | 18 | Not reported |

Q. Which characterization techniques are critical for confirming the structure of this compound derivatives?

Essential techniques include:

- Melting Point (MP): Determines purity (e.g., 141–143°C for triazole analogs) .

- Spectroscopy:

- ¹H/¹³C NMR: Validates substituent positions and aromatic proton environments .

- IR: Identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .

- Elemental Analysis: Confirms empirical formula by matching calculated vs. experimental C/H/N ratios .

Q. How are purification strategies tailored for fluorinated indazole derivatives?

Crystallization using water-ethanol mixtures is effective for removing unreacted starting materials, as seen in triazole purification . For polar intermediates, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended .

Advanced Research Questions

Q. How can reaction yields for this compound analogs be improved while minimizing side products?

- Catalyst Screening: Substituting sodium metabisulfite with acidic (e.g., glacial acetic acid) or metal catalysts may accelerate cyclization .

- Solvent Optimization: High-boiling solvents like DMF enhance reactivity but may require inert atmospheres to prevent oxidation .

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes, as demonstrated in triazole-thiazole hybrid synthesis .

Q. How should researchers resolve contradictions in spectral data for fluorinated indazoles?

- Multi-Technique Validation: Cross-check NMR assignments with 2D experiments (COSY, HSQC) to confirm proton-carbon correlations .

- X-ray Crystallography: Resolves ambiguous substituent positions, as shown in imidazole and pyrazole derivatives .

- Computational Modeling: DFT calculations predict NMR/IR spectra, aiding in peak assignment for complex structures .

Q. What strategies link structural modifications of this compound to biological activity?

- SAR Studies: Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position enhances binding to carbonic anhydrase isoforms .

- Docking Simulations: Predict interactions with target proteins (e.g., prostaglandin synthases) by analyzing substituent steric/electronic effects .

- In Vitro Assays: Test analogs against enzyme targets (e.g., COX-1/COX-2) to validate computational predictions .

Q. Table 2: Biological Activity of Selected Analogs

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 9c (CF₃-substituted) | Carbonic Anhydrase IX | 0.12 | |

| 9b (4-Fluorophenyl) | COX-2 | 1.8 |

Q. What are the challenges in synthesizing enantiomerically pure this compound derivatives?

- Chiral Resolution: Use chiral HPLC or diastereomeric salt formation with tartaric acid .

- Asymmetric Catalysis: Employ Pd-catalyzed cross-coupling to install fluorinated groups with >90% enantiomeric excess .

Methodological Notes

- Contradictory Data: Discrepancies in melting points or spectral peaks may arise from polymorphic forms or solvent impurities. Always repeat analyses under standardized conditions .

- Safety: Fluorinated intermediates may release HF under acidic conditions. Use Teflon-lined reactors and neutralize waste with CaCO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products